

5-Ethylpyridazin-3-amine: A Technical Guide to Synthesis and Properties

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Compound of Interest

Compound Name: 5-Ethylpyridazin-3-amine

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Abstract

This technical guide provides a comprehensive overview of **5-Ethylpyridazin-3-amine**, a pyridazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established nomenclature, proposed synthetic pathways, and expected chemical properties. Data for the closely related analog, 5-Methylpyridazin-3-amine, is presented to offer valuable comparative insights. This guide also includes a detailed, generalized experimental protocol for the synthesis of 5-alkylpyridazin-3-amines, providing a foundational methodology for researchers.

Nomenclature and Identification

The nomenclature of pyridazine derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. For the compound in question:

- Systematic Name: **5-Ethylpyridazin-3-amine**
- Parent Heterocycle: Pyridazine
- Functional Groups: An ethyl group at position 5 and an amine group at position 3.

As of the latest literature review, a specific CAS number for **5-Ethylpyridazin-3-amine** has not been officially assigned or is not readily available in public databases. For reference, the CAS number for the closely related compound, 5-Methylpyridazin-3-amine, is 144294-43-9[1][2].

Table 1: Nomenclature and CAS Numbers of Related Pyridazinamines

Compound Name	Systematic Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
5-Ethylpyridazin-3-amine	5-Ethylpyridazin-3-amine	Not Available	C ₆ H ₉ N ₃	123.16
5-Methylpyridazin-3-amine	5-Methylpyridazin-3-amine	144294-43-9	C ₅ H ₇ N ₃	109.13
Pyridazin-3-amine	Pyridazin-3-amine	5469-70-5	C ₄ H ₅ N ₃	95.10
N-Ethylpyridazin-3-amine	N-Ethylpyridazin-3-amine	68588-38-5	C ₆ H ₉ N ₃	123.16

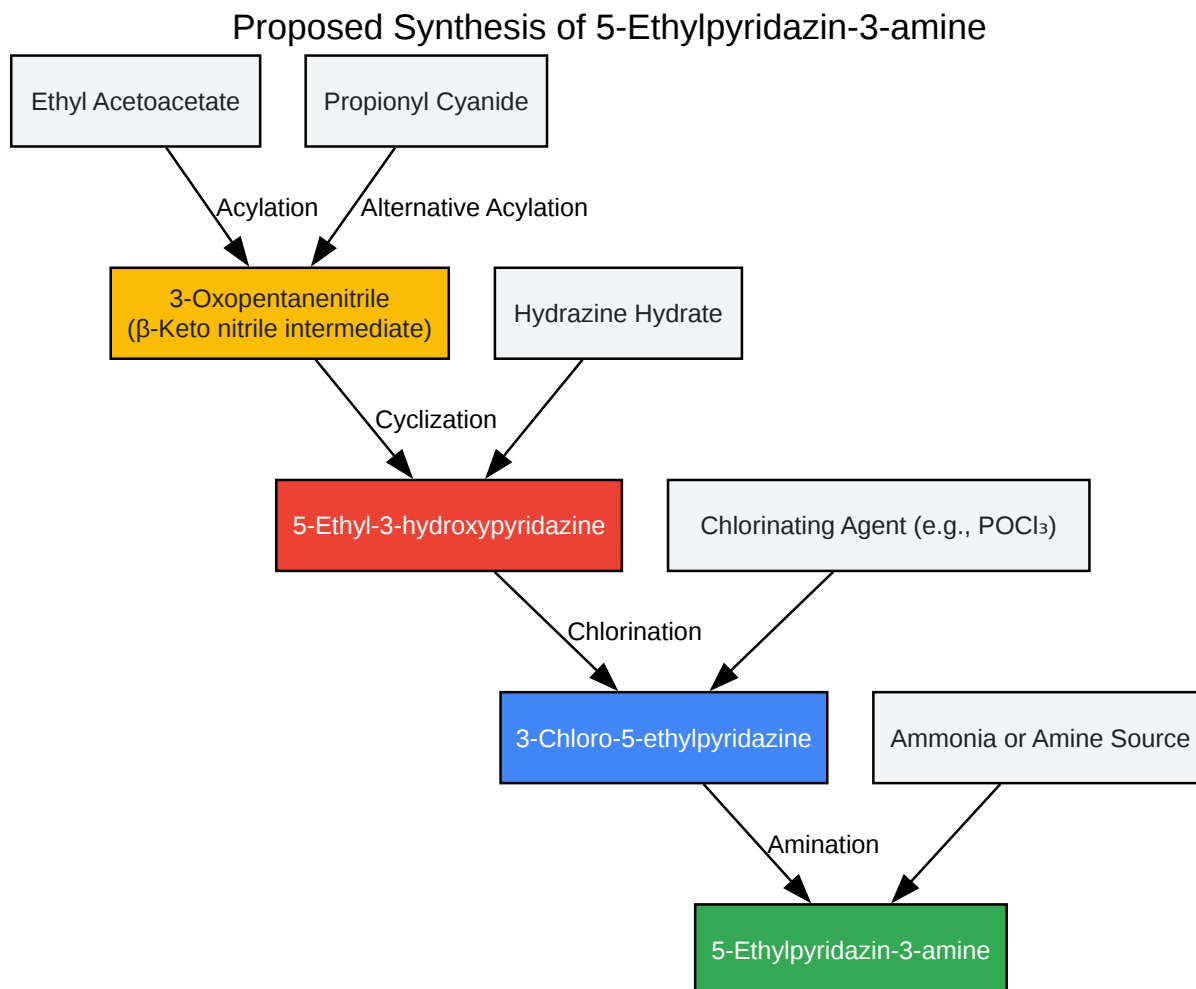
Proposed Synthesis of 5-Ethylpyridazin-3-amine

While a specific, published synthetic route for **5-Ethylpyridazin-3-amine** is not available, a plausible and efficient synthesis can be designed based on established methods for analogous 3-aminopyridazine derivatives. A common and effective approach involves the cyclization of a suitable dicarbonyl compound with hydrazine.

General Synthetic Strategy

A logical synthetic pathway would involve the reaction of a 1,4-dicarbonyl precursor bearing an ethyl group with hydrazine hydrate. A key intermediate for this reaction would be a β -keto nitrile.

Below is a proposed workflow for the synthesis of **5-Ethylpyridazin-3-amine**.



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Caption: Proposed synthetic workflow for **5-Ethylpyridazin-3-amine**.

Detailed Experimental Protocol (Generalized for 5-Alkylpyridazin-3-amines)

This protocol is a generalized procedure based on the synthesis of similar 3-aminopyridazines and can be adapted for the synthesis of **5-Ethylpyridazin-3-amine**.

Step 1: Synthesis of the 3-Oxoalkanenitrile Intermediate

- To a solution of sodium ethoxide in dry ethanol, add the appropriate ethyl ketone (e.g., 2-butanone for the methyl analog, 2-pentanone for the ethyl analog).

- Slowly add a suitable acyl cyanide (e.g., ethyl cyanoformate) to the cooled reaction mixture.
- Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Acidify the mixture and extract the β -keto nitrile product with an organic solvent.
- Purify the product by distillation or chromatography.

Step 2: Cyclization to form the Pyridazinone

- Dissolve the purified β -keto nitrile in a suitable solvent such as ethanol or acetic acid.
- Add hydrazine hydrate dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and collect the precipitated pyridazinone product by filtration.

Step 3: Chlorination of the Pyridazinone

- Treat the pyridazinone with a chlorinating agent, such as phosphorus oxychloride (POCl_3), typically with gentle heating.
- Carefully quench the reaction mixture with ice water.
- Extract the chlorinated pyridazine product with an organic solvent.
- Purify the product by chromatography.

Step 4: Amination to Yield 5-Alkylpyridazin-3-amine

- Heat the chlorinated pyridazine in a sealed vessel with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent).
- Monitor the reaction for the disappearance of the starting material.
- Cool the reaction, remove the solvent under reduced pressure, and purify the final 5-alkylpyridazin-3-amine product by recrystallization or chromatography.

Physicochemical Properties

Directly measured physicochemical properties for **5-Ethylpyridazin-3-amine** are not available in the literature. However, properties can be predicted based on its structure and comparison with known analogs.

Table 2: Physicochemical Properties of 5-Methylpyridazin-3-amine

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃	[1]
Molecular Weight	109.13 g/mol	[1]
Appearance	Solid	
Purity	≥97%	[2]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[2]
LogP	0.36722	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	0	[2]

It is expected that **5-Ethylpyridazin-3-amine** would exhibit similar properties, with a slightly higher molecular weight and potentially a higher LogP value due to the larger alkyl substituent.

Potential Biological Activity and Signaling Pathways

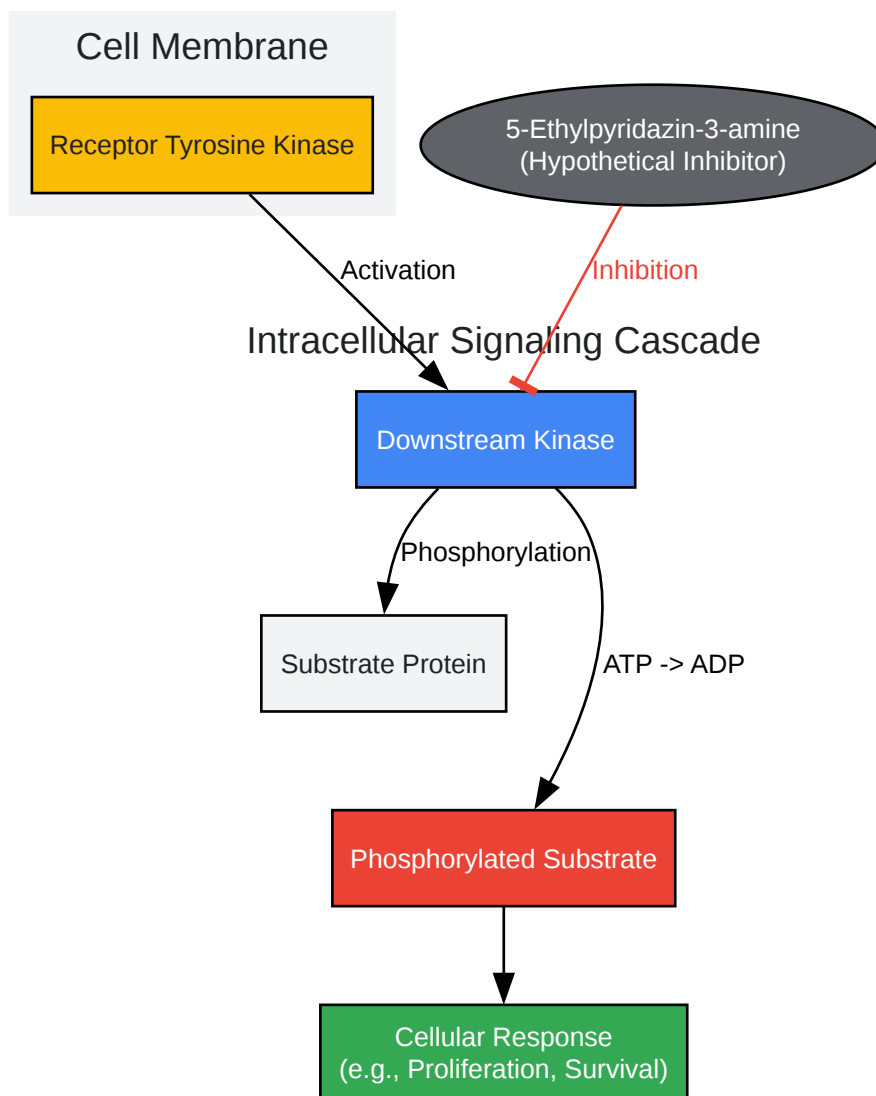
Aminopyridazine derivatives are known to possess a wide range of biological activities. These activities often stem from the ability of the pyridazine core to act as a bioisostere for other aromatic systems and the amine functionality to participate in key hydrogen bonding interactions with biological targets.

While the specific biological activity of **5-Ethylpyridazin-3-amine** has not been reported, related aminopyridazine and aminopyridine compounds have shown potential as:

- Antimicrobial agents
- Antiviral compounds
- Anticancer agents
- Ligands for various receptors and enzymes

The potential mechanism of action for such compounds often involves the inhibition of key signaling pathways in target cells. A generalized logical diagram illustrating a potential role in kinase inhibition is presented below.

Potential Kinase Inhibition Pathway



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Caption: Hypothetical kinase inhibition by **5-Ethylpyridazin-3-amine**.

Conclusion

5-Ethylpyridazin-3-amine represents a molecule of interest for further investigation in the field of medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis and potential applications based on the well-documented chemistry of related pyridazine derivatives. The provided synthetic protocols and comparative data for 5-Methylpyridazin-3-amine offer a valuable starting point for researchers aiming to

explore the therapeutic potential of this and similar compounds. Further research is warranted to fully elucidate the chemical and biological properties of **5-Ethylpyridazin-3-amine**.

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References

- 1. 5-METHYLPYRIDAZIN-3-AMINE | 144294-43-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
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